molecular formula C17H17N3O5S3 B2557041 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide CAS No. 923194-57-4

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide

Cat. No.: B2557041
CAS No.: 923194-57-4
M. Wt: 439.52
InChI Key: KPERLOIBIYWNNT-UHFFFAOYSA-N
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Description

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide is a benzothiazole-derived compound featuring a dimethylsulfamoyl moiety at the 6-position of the benzothiazole ring and a methanesulfonyl-substituted benzamide group at the 2-position. The dimethylsulfamoyl group is a potent directing group for metal-catalyzed C–H bond functionalization reactions, as seen in analogous compounds .

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S3/c1-20(2)28(24,25)13-7-8-14-15(10-13)26-17(18-14)19-16(21)11-5-4-6-12(9-11)27(3,22)23/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPERLOIBIYWNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Ethylsulfonyl vs. Methanesulfonyl Substituents

  • Ethylsulfonyl Analog :

    • Name : N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethylsulfonyl)benzamide
    • Molecular Formula : C₁₈H₁₉N₃O₅S₃
    • Molecular Weight : 453.546 g/mol
    • Key Difference : The ethylsulfonyl group introduces greater steric bulk and lipophilicity compared to the methanesulfonyl group in the target compound. This may reduce aqueous solubility but enhance membrane permeability.
  • Target Compound :

    • Name : N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide
    • Inferred Molecular Formula : C₁₇H₁₇N₃O₅S₃
    • Inferred Molecular Weight : ~439.5 g/mol (calculated by subtracting CH₂ from the ethyl analog)
    • Impact : The smaller methanesulfonyl group likely improves solubility and metabolic stability relative to the ethylsulfonyl analog.

Fluorinated Benzamide Derivatives

  • However, the absence of a sulfonyl group reduces polarity compared to the target compound.
  • 2,6-Difluorobenzamide Analog :

    • Name : N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,6-difluorobenzamide
    • Molecular Formula : C₁₆H₁₃F₂N₃O₃S₂
    • Molecular Weight : 413.42 g/mol
    • Impact : The difluoro substitution increases steric and electronic effects, which may alter conformational flexibility and target selectivity.

Comparison with Sulfamoyl-Containing Heterocycles

  • Sulfamoyl Acetamide Derivative: Name: 2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide Molecular Formula: C₁₃H₁₂N₆O₄S₃ Molecular Weight: 436.47 g/mol Biological Activity: Exhibits moderate inhibition of carbonic anhydrase isoforms CA II and XII, highlighting the role of sulfamoyl groups in enzyme interaction .

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex molecular structure that includes:

  • Benzothiazole ring : Known for its pharmacological properties.
  • Dimethylsulfamoyl group : Enhances solubility and bioactivity.
  • Methanesulfonylbenzamide moiety : Contributes to its chemical reactivity.

The molecular formula is C14H16N2O4S2, with a molecular weight of approximately 344.42 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory processes.
  • Receptor modulation : It can modulate receptor activity, influencing signaling pathways critical for cell survival and apoptosis.

Biological Activity Overview

Recent studies have shown that benzothiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism involves inducing apoptosis and inhibiting cell migration.
  • Anti-inflammatory Effects : this compound has been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models.

Summary of Biological Activities

Activity TypeTarget Cell LinesEffect Observed
AnticancerA431, A549Inhibition of proliferation and migration
Anti-inflammatoryRAW264.7 (mouse macrophages)Decrease in IL-6 and TNF-α levels
Apoptosis inductionA431, A549Increased apoptosis rates

Case Studies and Research Findings

A notable study synthesized a series of benzothiazole derivatives, including this compound. The findings highlighted:

  • Cytotoxicity Assays : The compound exhibited IC50 values indicating potent inhibition of cell proliferation in A431 and A549 cells.
  • Flow Cytometry Analysis : Results confirmed that the compound induced significant apoptosis in treated cells.
  • Western Blot Analysis : Demonstrated the inhibition of key signaling pathways (AKT and ERK) involved in cancer progression.

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